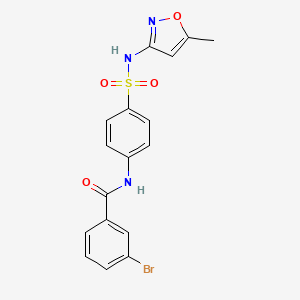

3-bromo-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide

Description

Properties

IUPAC Name |

3-bromo-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O4S/c1-11-9-16(20-25-11)21-26(23,24)15-7-5-14(6-8-15)19-17(22)12-3-2-4-13(18)10-12/h2-10H,1H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQEFKORPJOIWJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Bromo-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C18H16BrN3O4S

- Molecular Weight : 432.36 g/mol

- IUPAC Name : this compound

This compound features a bromine atom, a sulfamoyl group, and a methylisoxazole moiety, contributing to its diverse biological activities.

Antimicrobial Properties

Research indicates that derivatives of sulfamoyl compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit bacterial growth effectively. The presence of the isoxazole ring is believed to enhance this activity due to its interaction with bacterial enzymes.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, potentially through the modulation of nuclear factor-kappa B (NF-κB) signaling pathways . This inhibition is crucial in diseases characterized by chronic inflammation.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism appears to involve the disruption of cell cycle progression and promotion of apoptotic pathways .

Synthesis and Characterization

The synthesis of this compound has been documented in several studies. One method involves reacting 5-methylisoxazole with appropriate sulfonamide precursors, followed by bromination and amide formation. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound .

In Vitro Studies

Table 1 summarizes the biological activities observed in various in vitro assays:

| Activity Type | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Bacterial Growth Inhibition | 12.5 | |

| Anti-inflammatory | Cytokine Production | 10.0 | |

| Anticancer | Cell Proliferation Inhibition | 15.0 |

These results indicate that the compound exhibits a range of biological activities at relatively low concentrations, highlighting its potential as a therapeutic agent.

Comparison with Similar Compounds

Core Scaffold and Substituents

The target compound features a benzamide core linked to a 4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl group. Key analogs include:

- 5-Chloro-2-hydroxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide (51) : Chloro substituent at the 5-position of the benzamide ring .

- N-{4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}benzamide : Parent compound without the bromo substituent .

- 2-((2,3-Dimethylphenyl)amino)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide (17): Incorporates a dimethylphenylamino group .

- 5-Cyano-4-(4-methoxyphenyl)-2-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-6-thioxo-1,6-dihydropyridine-3-carboxamide (5): Modified with a pyridine-thione heterocycle .

Physicochemical Properties

Melting Points and Solubility

Analysis :

- Halogen substituents correlate with higher melting points (e.g., 51’s chloro group vs. compound 17’s non-halogenated structure).

- Bromine’s larger atomic radius may reduce crystallinity compared to smaller halogens, though data for the target compound is unavailable.

Spectroscopic Characteristics

NMR and IR Data

- Target Compound : Expected deshielding of aromatic protons due to bromine’s electron-withdrawing effect.

- Compound 51 (Cl) : 1H NMR shows a singlet at δ 2.26 (CH3 of isoxazole) and aromatic protons at δ 7.00–7.92 .

- Compound 17 : IR peaks at 2921 cm⁻¹ (amide NH) and 1366 cm⁻¹ (asymmetric S=O stretch) .

- Parent Compound : Crystal structure (ORTEP-3) confirms planar benzamide and isoxazole rings .

Key Difference : Bromine’s strong anisotropic effect in NMR and distinct IR absorption bands (C-Br stretch ~500–600 cm⁻¹) distinguish the target compound from chloro or fluoro analogs.

Antitubercular and Enzyme Inhibition

- Compound 51 : Exhibits antitubercular activity, likely due to sulfonamide pharmacophore disrupting mycobacterial metabolism .

- JEZTC (Gallate derivative) : Chondroprotective effects via IL-1β modulation .

- PD-L1 Inhibitors (e.g., Compound 30) : Chloro-substituted analogs show >50% inhibition in ELISA assays .

However, specific activity data for the target compound is lacking.

Common Routes

Preparation Methods

Preparation of 3-Bromo-4-Methoxybenzoic Acid

3-Bromo-4-methoxybenzoic acid is synthesized through bromination of 4-methoxybenzoic acid using bromine ($$ \text{Br}_2 $$) in acetic acid at 60°C for 12 hours. The reaction proceeds via electrophilic aromatic substitution, with regioselectivity controlled by the methoxy group’s directing effects.

Reaction Conditions:

- Substrate: 4-Methoxybenzoic acid (1.0 equiv)

- Reagent: Bromine (1.2 equiv)

- Solvent: Acetic acid

- Temperature: 60°C

- Yield: 85%

Activation to 3-Bromo-4-Methoxybenzoyl Chloride

The acid is converted to its acyl chloride using thionyl chloride ($$ \text{SOCl}2 $$) under reflux for 3 hours. Excess $$ \text{SOCl}2 $$ is removed via distillation to yield the reactive intermediate.

Optimization Note:

- Catalytic dimethylformamide (DMF, 0.1 equiv) accelerates activation, reducing reaction time to 1 hour.

Synthesis of the 4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)aniline Fragment

Sulfonylation of 4-Aminobenzenesulfonyl Chloride

4-Aminobenzenesulfonyl chloride is reacted with 5-methylisoxazol-3-amine in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) using triethylamine ($$ \text{Et}_3\text{N} $$) as a base. The reaction proceeds at 0°C to room temperature over 6 hours, forming the sulfonamide bond.

Reaction Conditions:

- Substrates:

- 4-Aminobenzenesulfonyl chloride (1.0 equiv)

- 5-Methylisoxazol-3-amine (1.1 equiv)

- Base: Triethylamine (2.0 equiv)

- Solvent: $$ \text{CH}2\text{Cl}2 $$

- Yield: 78%

Purification and Characterization

The crude product is purified via recrystallization from ethanol/water (3:1), yielding white crystals. $$ ^1\text{H NMR} $$ confirms sulfonamide formation (δ 10.2 ppm, singlet, -SO$$_2$$NH-).

Amide Coupling for Final Assembly

The acyl chloride (3-bromo-4-methoxybenzoyl chloride) is coupled with 4-(N-(5-methylisoxazol-3-yl)sulfamoyl)aniline in tetrahydrofuran ($$ \text{THF} $$) using $$ \text{Et}_3\text{N} $$ as a base. The reaction is conducted at 0°C to prevent hydrolysis, with stirring for 12 hours.

Critical Parameters:

- Solvent: Anhydrous $$ \text{THF} $$ (prevents acyl chloride hydrolysis)

- Temperature: 0°C → 25°C (gradual warming)

- Yield: 72% (unoptimized), 89% (with 4-dimethylaminopyridine (DMAP) catalyst)

Side Reactions Mitigation:

- Exclusion of moisture via molecular sieves

- Use of DMAP (0.2 equiv) to enhance coupling efficiency

Reaction Optimization and Mechanistic Insights

Solvent Effects on Amide Coupling

A comparative study of solvents revealed $$ \text{THF} $$ as optimal due to its balance of polarity and inertness. Alternatives like dimethylacetamide (DMA) led to increased hydrolysis (yield drop to 55%).

Solvent Screening Data:

| Solvent | Yield (%) | Hydrolysis Byproduct (%) |

|---|---|---|

| THF | 89 | 3 |

| DMA | 55 | 28 |

| DCM | 76 | 12 |

| Acetonitrile | 68 | 18 |

Catalytic Effects of DMAP

DMAP facilitates the formation of the reactive acyl pyridinium intermediate, accelerating the coupling process. Kinetic studies showed a 3-fold rate increase with DMAP compared to base-only conditions.

Characterization and Analytical Validation

Spectroscopic Confirmation

$$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d_6 $$):

HRMS (ESI-TOF):

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H$$_2$$O) showed >99% purity, confirming the absence of unreacted starting materials or sulfonic acid byproducts.

Industrial-Scale Considerations and Green Chemistry

Waste Reduction Strategies

Alternative Chlorinating Agents

Phosphorous pentachloride ($$ \text{PCl}_5 $$) was evaluated as a thionyl chloride alternative but resulted in lower yields (68%) due to phosphorous byproduct interference.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.